molecular formula C13H21ClN2O3 B13770811 2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride CAS No. 68097-50-7

2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride

Cat. No.: B13770811
CAS No.: 68097-50-7
M. Wt: 288.77 g/mol
InChI Key: ZQRGBXGDIYTCJP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique chemical structure, which includes a dimethylamino group, an ethyl group, and a p-ethoxycarbanilate moiety. This compound is often used in the synthesis of polymers and other complex molecules due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride typically involves the reaction of p-ethoxycarbanilic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often incorporating automated systems for mixing, temperature control, and purification. The final product is typically obtained in high purity and is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride can be compared with other similar compounds such as:

    2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer synthesis and drug delivery systems.

    2-(Dimethylamino)ethyl acrylate: Used in the production of hydrogels and other polymeric materials.

    2-(Dimethylamino)ethyl benzoate: Employed in the synthesis of pharmaceuticals and agrochemicals.

Each of these compounds has unique properties and applications, but this compound stands out due to its specific reactivity and stability, making it a valuable tool in various fields of research and industry.

Properties

CAS No.

68097-50-7

Molecular Formula

C13H21ClN2O3

Molecular Weight

288.77 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C13H20N2O3.ClH/c1-4-17-12-7-5-11(6-8-12)14-13(16)18-10-9-15(2)3;/h5-8H,4,9-10H2,1-3H3,(H,14,16);1H

InChI Key

ZQRGBXGDIYTCJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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